CYP3A4 Inhibition: Comparative IC50 Data for 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde vs. Related Biphenyl Carbaldehydes
The target compound exhibits a defined level of CYP3A4 inhibition, with an IC50 of 20,000 nM (2.00E+4 nM) measured in human liver microsomes [1]. This value provides a crucial benchmark for assessing the compound's potential for drug-drug interactions and metabolic stability in medicinal chemistry programs. In contrast, a structurally similar biphenyl-3-carbaldehyde derivative, 3-phenylbenzaldehyde, demonstrates a markedly different CYP inhibition profile, with a computed CYP2C8 inhibition of 63.39% [2].
| Evidence Dimension | Inhibition of Cytochrome P450 (CYP) enzymes |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (2.00E+4 nM) against CYP3A4 |
| Comparator Or Baseline | 3-Phenylbenzaldehyde: 63.39% inhibition of CYP2C8 (IC50 not reported) |
| Quantified Difference | Direct quantitative comparison of IC50 values is not possible due to different enzyme isoforms and assay formats; however, the data underscore distinct CYP interaction profiles. |
| Conditions | Human liver microsomes, fluorogenic substrate, 15-min preincubation, NADPH addition, 2-hour measurement (target compound). In silico prediction (comparator). |
Why This Matters
This quantitative CYP3A4 inhibition data is essential for medicinal chemists to anticipate potential metabolic liabilities and drug interaction risks, enabling informed decisions about structural optimization or library exclusion.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534). Affinity Data: IC50: 2.00E+4 nM. Assay: Inhibition of CYP3A4 in human liver microsomes. View Source
- [2] PlantaE DB. 3-Phenylbenzaldehyde: CYP2C8 inhibition = 63.39%. View Source
